molecular formula C9H13ClFNO B8145026 (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B8145026
M. Wt: 205.66 g/mol
InChI Key: GVLYRDMYMGFBQS-SBSPUUFOSA-N
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Description

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and an amine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the reaction of 4-fluorophenylhydrazine hydrochloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps like crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine hydrochloride
  • 3-Chloro-4-fluorophenylhydrazine hydrochloride
  • 3α-Bis-(4-fluorophenyl)methoxytropane hydrochloride

Uniqueness

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of a fluorophenyl group and a methoxy group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYRDMYMGFBQS-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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